

An In-depth Technical Guide to Diacetone Fructose: Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diacetone fructose*

Cat. No.: *B12356002*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone fructose, formally known as 2,3:4,5-di-O-isopropylidene- β -D-fructopyranose, is a versatile and valuable carbohydrate derivative. It serves as a crucial intermediate and chiral building block in a multitude of synthetic applications, ranging from the development of novel therapeutic agents to the creation of complex carbohydrate structures.^{[1][2]} Its unique structural features, wherein the hydroxyl groups of fructose are protected by isopropylidene groups, render it stable and soluble in organic solvents, facilitating a wide range of chemical modifications.^[1] This technical guide provides a comprehensive overview of the chemical and physical properties of **diacetone fructose**, detailed experimental protocols, and visualizations of key synthetic pathways and workflows.

Chemical and Physical Properties

Diacetone fructose is a white to off-white crystalline powder with a molecular formula of C₁₂H₂₀O₆ and a molecular weight of 260.28 g/mol .^{[3][4]} A summary of its key quantitative properties is presented in the table below.

Property	Value	References
Molecular Formula	C12H20O6	[3][4][5]
Molecular Weight	260.28 g/mol	[3][4][5]
CAS Number	20880-92-6	[3][5]
Appearance	White to off-white powder/crystals	[3][6]
Melting Point	94.0-97.5 °C	[3]
Boiling Point	148 °C at 10 mmHg	[7]
Solubility	Soluble in chloroform, ethyl acetate, and methanol.	[8]
Specific Optical Rotation [α]D20 (c=1, H ₂ O)	-30.5° to -35°	[3][6]
Storage Conditions	Store at 0-8 °C in a dry, cool, and well-ventilated place. Keep container tightly closed.	[3][5][7][9]

Experimental Protocols

Synthesis of 2,3:4,5-Di-O-isopropylidene- β -D-fructopyranose

This protocol describes the synthesis of **diacetone fructose** from D-fructose and acetone, using sulfuric acid as a catalyst.[10][11]

Materials:

- D-Fructose
- Acetone (reagent grade)
- Concentrated Sulfuric Acid

- Sodium Hydroxide solution
- Ethyl Acetate
- Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Filtration apparatus

Procedure:

- To a round-bottom flask containing acetone, slowly add concentrated sulfuric acid while maintaining the temperature at approximately 10°C using an ice bath.
- Gradually add D-fructose to the cooled acetone-sulfuric acid mixture, ensuring the temperature remains between 10 and 20°C.
- Stir the resulting slurry at room temperature for 2 to 3 hours to allow the reaction to proceed to completion.
- Cool the reaction mixture to 5°C and slowly add a solution of sodium hydroxide to neutralize the sulfuric acid, keeping the temperature below 20°C. A white precipitate will form.
- Filter the precipitate and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- The crude product can then be purified by recrystallization.

Purification by Recrystallization

This protocol outlines the purification of crude **diacetone fructose**.[\[12\]](#)[\[13\]](#)

Materials:

- Crude **Diacetone Fructose**
- Ethanol or a mixture of diethyl ether and hexane
- Erlenmeyer flasks
- Hot plate
- Ice bath
- Vacuum filtration apparatus (Buchner funnel, filter flask)

Procedure:

- Dissolve the crude **diacetone fructose** in a minimal amount of a suitable hot solvent (e.g., ethanol or a diethyl ether-hexane mixture) in an Erlenmeyer flask.
- Once fully dissolved, allow the solution to cool slowly to room temperature. Crystals of pure **diacetone fructose** should start to form.
- To maximize the yield, place the flask in an ice bath for at least 5 minutes to further decrease the solubility of the product.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Dry the crystals in the air or under vacuum.

Analytical Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of **diacetone fructose**.^{[14][15]}

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show characteristic signals for the isopropylidene methyl groups and the protons on the fructopyranose ring. A representative

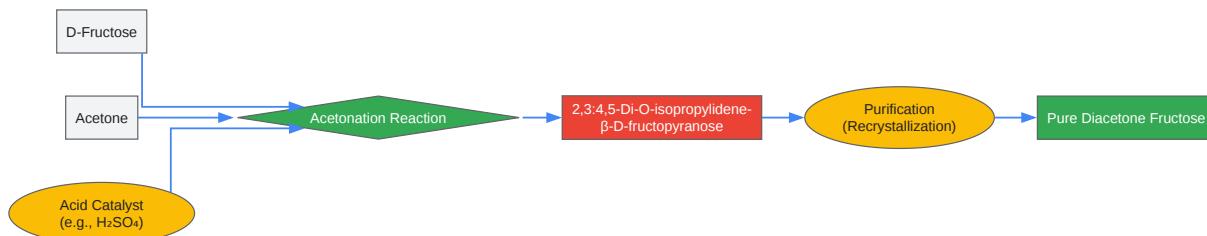
spectrum would show peaks around δ 1.31, 1.36, 1.50 (singlets, 12H, isopropylidene methyls), and multiplets for the ring protons between δ 3.80 and 4.56.[15]

^{13}C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Synthetic Applications and Workflows

Synthesis of Diacetone Fructose

The synthesis of **diacetone fructose** from D-fructose is a foundational step for its use in further chemical transformations. The process involves the protection of the hydroxyl groups of fructose using acetone in the presence of an acid catalyst.

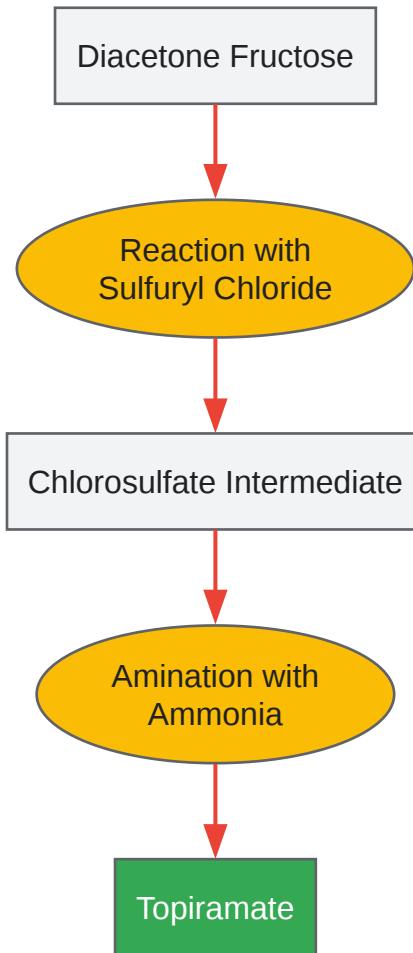


[Click to download full resolution via product page](#)

Synthesis of Diacetone Fructose Workflow

Role as a Chiral Auxiliary in Asymmetric Synthesis

Diacetone fructose is utilized as a chiral auxiliary to control the stereochemical outcome of reactions, such as aldol additions.[8][16][17] The rigid chiral environment provided by the **diacetone fructose** moiety directs the approach of reagents, leading to the preferential formation of one stereoisomer.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose | C12H20O6 | CID 10244345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. biosynth.com [biosynth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Thermo Scientific Chemicals 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, 98% | Fisher Scientific [fishersci.ca]
- 9. Diacetoneglucose | CAS#:20880-92-6 | Chemsoc [chemsoc.com]
- 10. d-nb.info [d-nb.info]
- 11. KR20050062976A - A new improved preparation method of 2,3:4,5-bis-O-(1-methylethylidene)- β -D-fructopyranose sulfamate - Google Patents [patents.google.com]
- 12. US2813810A - Separation of d-glucose and d-fructose - Google Patents [patents.google.com]
- 13. Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 14. arkat-usa.org [arkat-usa.org]
- 15. 2,3:4,5-Di-O-isopropylidenefructos-1-yl p-toluenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diacetone Fructose: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12356002#diacetone-fructose-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com